molecular formula C7H5BrN2S B1380830 2-Bromothieno[3,2-c]pyridin-4-amine CAS No. 1784280-46-1

2-Bromothieno[3,2-c]pyridin-4-amine

Cat. No. B1380830
CAS RN: 1784280-46-1
M. Wt: 229.1 g/mol
InChI Key: IZZAWBNXIJZNNA-UHFFFAOYSA-N
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Description

“2-Bromothieno[3,2-c]pyridin-4-amine” is a chemical compound with the molecular formula C7H5BrN2S . It is used as a medical intermediate .


Synthesis Analysis

The synthesis of “this compound” involves several steps and requires specific conditions . The success of the cyclization to pyrimidine depends on the nucleophilic character of the aminomethylidine group or its derived anion .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H6BrN2S/c8-6-3-4-5 (11-6)1-2-10-7 (4)9/h1-3,11H, (H2,9,10) and the InChI key: IZZAWBNXIJZNNA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the specific conditions of the reaction . For example, the use of tributylamine as an additive in this process was shown to facilitate E / Z ‐isomerization of the intermediate vinyl isocyanate and lower the temperature necessary for the overall thermal process .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 229.1 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Fluorescence Behavior in Derivatives

  • Thieno[3, 2-c]pyridine derivatives, synthesized using 2-bromothieno[3,2-c]pyridin-4-amine, demonstrate significant fluorescence properties. The effect of donor-acceptor substituent on absorption, emission properties, and fluorescent quantum yield of new thienopyridine derivatives was a key focus of research by Toche and Chavan (2013) (Toche & Chavan, 2013).

Role in Drug Discovery

  • This compound is a crucial building block in drug discovery, as demonstrated by its regioselective, mild bromination yielding good yields for subsequent cross-coupling reactions, explored in research by Lucas et al. (2015) (Lucas et al., 2015).

Synthesis of N-Functionalized Dithieno[3,2-b:2',3'-d]Pyrroles

  • N-Functionalized dithieno[3,2-b:2',3'-d]pyrroles were synthesized through a process involving 3-bromothieno[3,2-c]pyridin-4-amine, providing a general synthetic route for the preparation of these compounds, as reported by Ogawa and Rasmussen (2003) (Ogawa & Rasmussen, 2003).

Role in Synthesis of Kinase Inhibitors

  • A novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, synthesized using this compound, showed significant potential as multitarget Ser/Thr kinases inhibitors. This research by Loidreau et al. (2015) highlights the compound's role in the design of kinase inhibitors (Loidreau et al., 2015).

Application in Tumor Cell Growth Inhibition

  • Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylates, synthesized using this compound, were evaluated for their inhibitory activity on tumor cell growth. The research conducted by Queiroz et al. (2011) investigated the structure-activity relationships and effects on cell cycle and apoptosis in tumor cells (Queiroz et al., 2011).

properties

IUPAC Name

2-bromothieno[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZAWBNXIJZNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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